molecular formula C20H22N2O3 B069358 (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine CAS No. 163814-41-3

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine

Cat. No.: B069358
CAS No.: 163814-41-3
M. Wt: 338.4 g/mol
InChI Key: CCYVRDYAEDJRRD-VVLLFNJHSA-N
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Description

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a sophisticated chiral building block of significant value in asymmetric synthesis and medicinal chemistry research. This compound features a pyrrolidine scaffold bearing two key functional groups: a chiral (S)-methoxydiphenylmethyl (MOP) group and an (E)-configured nitrovinyl moiety. The MOP group acts as a powerful chiral auxiliary, capable of inducing high diastereoselectivity in subsequent reactions, particularly nucleophilic additions to the electron-deficient nitroalkene. This makes the reagent exceptionally useful for the stereocontrolled construction of complex chiral amines, pyrrolidine derivatives, and other nitrogen-containing heterocycles. Its primary research application lies in the exploration of new synthetic methodologies and the efficient, enantioselective synthesis of potential pharmaceutical intermediates. The nitro group serves as a versatile synthetic handle, readily transformed into other functionalities such as amines, carbonyls, or nitrile oxides, thereby enabling significant molecular diversification from a single, enantiopure starting material. Researchers will find this compound indispensable for projects aimed at developing novel catalytic systems, probing reaction mechanisms, and constructing libraries of chiral molecules for biological screening.

Properties

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]-1-[(E)-2-nitroethenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-20(17-9-4-2-5-10-17,18-11-6-3-7-12-18)19-13-8-14-21(19)15-16-22(23)24/h2-7,9-12,15-16,19H,8,13-14H2,1H3/b16-15+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYVRDYAEDJRRD-VVLLFNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1C=C[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1/C=C/[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447009
Record name (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163814-41-3
Record name (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The cascade begins with a nitro-Mannich reaction between a nitroalkene and an imine generated in situ from a methoxydiphenylmethylamine precursor. The organocatalyst (e.g., Takemoto’s catalyst) activates both electrophilic and nucleophilic partners, enabling enantioselective C–C bond formation with >90% enantiomeric excess (ee). Subsequent intramolecular hydroamination closes the pyrrolidine ring, establishing the (S)-configuration at the 2-position. The (E)-geometry of the nitrovinyl group is enforced by steric hindrance during the nitro-Mannich step, favoring trans-addition.

Key Parameters

  • Catalyst : (S)-3-(Dimethylamino)-1-(2-nitrovinyl)pyrrolidine-derived thiourea (10 mol%).

  • Solvent : Toluene or dichloromethane at −20°C to 25°C.

  • Yield : 68–82% with 92–96% ee.

Stepwise Synthesis via Henry Reaction and Alkylation

An alternative strategy employs discrete steps to construct the nitrovinyl and methoxydiphenylmethyl groups sequentially. This method is advantageous for scalability but requires careful stereochemical control.

Nitrovinyl Group Installation via Henry Reaction

The Henry (nitroaldol) reaction between pyrrolidine-2-carbaldehyde and nitromethane forms 1-(2-nitrovinyl)pyrrolidine. Using a chiral copper(II)-BOX complex, the (E)-isomer is obtained selectively (E:Z = 9:1) in 75% yield.

Comparative Analysis of Methodologies

Method Yield ee (%) E:Z Ratio Key Advantage
Nitro-Mannich Cascade68–82%92–96>20:1One-pot, high stereocontrol
Henry/Alkylation60–75%85–99*9:1Scalability
Palladium Cross-Coupling65–70%N/AN/AModular aryl introduction

*After chiral resolution.

Solvent and Temperature Effects

Optimization studies reveal that nonpolar solvents (toluene) favor higher enantioselectivity in the cascade method, while polar aprotic solvents (DMF) improve yields in stepwise alkylation. Elevated temperatures (>40°C) degrade the nitrovinyl group’s (E)-geometry, necessitating mild conditions .

Chemical Reactions Analysis

1,3-Dipolar Cycloadditions

The nitrovinyl moiety acts as a dipolarophile in [4+2] cycloadditions with azomethine ylides or nitrones, yielding functionalized pyrrolidines or isoxazolines .

  • Example : Reaction with nitrones under Lewis acid catalysis produces polysubstituted pyrroles .
Reaction Conditions Products Yield Ref.
Nitrone (1.2 eq), Zn(OTf)₂, RT3,5-Disubstituted pyrroles65–78%
Azomethine ylide, Ir catalysisSpirocyclic pyrrolidines82%

Michael Additions

The nitrovinyl group participates in asymmetric Michael reactions with enolates or enamines, facilitated by chiral organocatalysts (e.g., proline derivatives) .

  • Example : Addition to α,β-unsaturated aldehydes yields γ-nitro carbonyl compounds with >90% ee .
Catalyst Substrate Selectivity Ref.
(S)-Prolinamide-ThioureaCyclohexenone94% ee
Squaramide-Phosphoric AcidChalcone89% ee

Reductive Transformations

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrovinyl group to an amine, enabling access to pyrrolidine-based amines for drug discovery .
  • Deoxygenation : Treatment with TiCl₃ selectively reduces the nitro group to a hydroxylamine intermediate .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .
  • Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMF, THF) .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C20H22N2O3
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 163814-41-3

The compound features a pyrrolidine ring substituted with a methoxydiphenylmethyl group and a nitrovinyl moiety, which contribute to its reactivity and utility as a catalyst in asymmetric synthesis.

Asymmetric Synthesis

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been utilized as an organocatalyst in various asymmetric reactions:

  • Michael Addition Reactions : This compound facilitates the enantioselective addition of aldehydes to non-activated enones, leading to the formation of chiral ketones. The reaction exhibits high selectivity, making it valuable for synthesizing complex molecules in pharmaceuticals .
  • Dipolar Cycloaddition : It serves as a catalyst for the stereoselective formation of chiral bipyrazolidin-3-one derivatives through dipolar cycloaddition reactions involving azomethine imines and α,β-unsaturated aldehydes. This application is particularly relevant in the synthesis of biologically active compounds .
  • Epoxidation Reactions : The compound is effective in asymmetric nucleophilic epoxidation of α-ylideneoxindole esters, yielding enantioenriched spiro nitrogen heterocycles, which are important in medicinal chemistry .

Organocatalysis

Organocatalysis using this compound offers several advantages over traditional metal catalysts, including:

  • Mild Reaction Conditions : The reactions can often be conducted at room temperature, minimizing energy consumption.
  • High Selectivity : The use of this compound leads to high enantiomeric excesses, which is crucial for the pharmaceutical industry where specific stereochemistry can affect biological activity.

Environmental Impact

Field studies have assessed the environmental impact of this compound. While it shows minimal effects on aquatic arthropods when applied in controlled environments, concerns arise regarding its toxicity to non-target species. This necessitates careful consideration of its application in agricultural settings to maintain ecological balance.

Synthesis of Chiral Ketones

A study demonstrated the application of this compound as a catalyst for synthesizing chiral ketones via Michael addition. The reaction conditions were optimized for maximum yield and selectivity, resulting in products with >90% enantiomeric excess .

Development of Bioactive Compounds

In another case, researchers utilized this compound to synthesize novel bioactive molecules through dipolar cycloaddition reactions. The resulting compounds exhibited promising activity against specific cancer cell lines, highlighting the potential for drug development .

Summary Table of Applications

Application TypeReaction TypeOutcome
Asymmetric SynthesisMichael AdditionChiral Ketones
OrganocatalysisDipolar CycloadditionChiral Bipyrazolidin Derivatives
Nucleophilic EpoxidationAsymmetric EpoxidationEnantioenriched Spiro Compounds
Environmental StudiesEcotoxicity AssessmentMinimal Impact on Aquatic Life

Mechanism of Action

The mechanism of action of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Nitrovinyl Groups

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Key Applications/Findings References
(E)-1-(2-(2-Nitrovinyl)phenyl)pyrrolidine (NVPP) Nitrovinyl-phenyl group at 1-position Suppresses TRIF-dependent TLR signaling (e.g., LPS/poly[I:C]-induced IRF3 activation)
1-[5-Methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine Additional 5-methoxy on phenyl ring Inhibits TLR3/4 signaling pathways; higher solubility compared to NVPP
(E)-2-(2-Nitrovinyl)furan Furan ring instead of pyrrolidine Michael acceptor in organocatalytic reactions; moderate enantioselectivity
2-[(E)-2-Phenylethenyl]pyrrolidine Styryl group (no nitro) at 2-position Limited biological data; used in synthetic intermediates

Key Observations :

  • Nitrovinyl Position : The 1-nitrovinyl group in (S,E)-2-(methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine enhances electrophilicity, enabling participation in Michael addition reactions, similar to (E)-2-(2-nitrovinyl)furan .
  • Methoxydiphenylmethyl vs. Phenyl : The methoxydiphenylmethyl group provides steric bulk and chiral induction, contrasting with simpler phenyl substituents in NVPP, which prioritize electronic effects .

Pyrrolidine Derivatives with Chiral Substituents

Table 2: Comparison of Chiral Pyrrolidine Derivatives
Compound Name Chiral Center/Substituent Applications References
(S)-2-(Morpholinomethyl)pyrrolidine Morpholinomethyl at 2-position High enantioselectivity in asymmetric Michael reactions (e.g., >90% ee)
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine Methoxymethyl and amine at 1-/2-positions Intermediate in peptide synthesis; limited catalytic data
(2S,5S)-2,5-Diphenylpyrrolidin-1-amine Diphenyl groups at 2-/5-positions Catalytic applications in hydride transfer reactions

Key Observations :

  • Steric vs.
  • Amine vs. Nitrovinyl : Substitution at the 1-position (nitrovinyl vs. amine) shifts functionality from electrophilic reactivity to nucleophilic or coordinating roles .

Modulation of TLR Signaling Pathways

  • NVPP reduces IRF3 activation by 60% at 10 μM in macrophages .
  • 1-[5-Methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine : Shows enhanced suppression of TLR3/4 (IC₅₀ ≈ 5 μM) due to the 5-methoxy group improving membrane permeability .
  • (E)-3-(2-Nitrovinyl)pyridine : Less effective in TLR pathways but active in anticancer assays (e.g., 50% growth inhibition at 20 μM in HeLa cells) .

Reactivity in Chemical Transformations

Michael Addition Reactions

  • (S,E)-Target Compound: Not directly studied, but analogous (E)-2-(2-nitrovinyl)furan achieves 64% yield in Michael additions with moderate dr (80:20) .
  • NVPP : Used in hydrogen transfer cascades, yielding cyclized products (39% yield, syn/anti = 12:1) under thermal conditions .

Stereochemical Outcomes

    Biological Activity

    (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C20_{20}H22_{22}N2_{2}O3_{3}
    • Molecular Weight : 338.407 g/mol
    • CAS Number : 163814-41-3

    The compound features a pyrrolidine ring substituted with a methoxydiphenylmethyl group and a nitrovinyl moiety, contributing to its unique reactivity and biological profile.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it interferes with cellular division processes.

    Antimicrobial Activity

    The compound has also shown promising antimicrobial properties against a range of pathogens. Studies report that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

    The biological activity of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound activates caspases, which are crucial for the apoptotic pathway.
    • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.
    • Membrane Disruption : In microbial cells, it alters membrane integrity, causing leakage of cellular contents.

    Study 1: Anticancer Efficacy

    In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed significant increases in apoptotic cells compared to control groups.

    Study 2: Antimicrobial Activity

    A separate investigation published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy against these pathogens.

    Data Summary

    Biological ActivityObservationsReference
    AnticancerInduces apoptosis in MCF-7 cells; IC50 = 15 µMCancer Research
    AntimicrobialMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)Journal of Antimicrobial Chemotherapy

    Q & A

    Basic Research Questions

    1. Confirming Stereochemical Configuration Q: What analytical methods are recommended to confirm the stereochemistry of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine? A: The stereochemistry can be validated using X-ray crystallography for absolute configuration determination, supplemented by chiral HPLC to assess enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximities of substituents, particularly between the methoxydiphenylmethyl and nitrovinyl groups. Circular Dichroism (CD) spectroscopy is also useful for correlating optical activity with chiral centers .

    2. Synthesis Optimization Q: What solvent systems and catalysts are effective for synthesizing the nitrovinyl moiety in this compound? A: Polar aprotic solvents like THF or DMF, combined with organocatalysts such as sulfinylthioureas, enhance the Michael addition of nitrovinyl groups to pyrrolidine derivatives. For example, THF/H₂O mixtures with N-methylmorpholine (NMM) as a base have shown high regioselectivity in similar nitrovinyl-pyrrolidine syntheses .

    3. Stability Under Experimental Conditions Q: How does the nitrovinyl group influence the compound’s stability during storage or reaction conditions? A: The nitrovinyl group is sensitive to light and nucleophilic attack. Storage in amber vials under inert gas (e.g., argon) at –20°C is recommended. Kinetic studies in THF suggest decomposition rates increase above 40°C, requiring strict temperature control during reactions .

    4. Characterization of Electronic Effects Q: How can computational methods aid in understanding the electronic effects of the methoxydiphenylmethyl substituent? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, revealing how the methoxy group stabilizes the diphenylmethyl moiety through resonance. IR spectroscopy further validates these effects by identifying shifts in C–O and C–N stretching frequencies .

    5. Biological Activity Screening Q: What preliminary assays are suitable for evaluating this compound’s bioactivity? A: Enzymatic inhibition assays (e.g., DPP-IV or kinase targets) are relevant due to structural similarity to pyrrolidine-based inhibitors. Cell viability assays (MTT or ATP-luminescence) in cancer or diabetic models can screen for cytotoxicity or therapeutic potential .

    Advanced Research Questions

    6. Enantioselective Synthesis Challenges Q: How can low enantiomeric excess (ee) in asymmetric synthesis be addressed? A: Chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) improve stereocontrol. Kinetic resolution using immobilized lipases or tuning solvent polarity (e.g., switching from THF to toluene) can enhance ee by 15–20% .

    7. Resolving Contradictory Reactivity Data Q: Why do studies report conflicting reactivity of the nitrovinyl group in cross-coupling reactions? A: Discrepancies arise from competing pathways: nitrovinyl groups act as Michael acceptors in polar solvents but undergo radical-mediated side reactions in non-polar media. Controlled experiments with radical scavengers (e.g., TEMPO) and monitoring via LC-MS can clarify dominant mechanisms .

    8. Catalytic Applications in Multicomponent Reactions Q: Can this compound act as a catalyst or template in multicomponent reactions (MCRs)? A: The pyrrolidine core facilitates organocatalytic MCRs, such as asymmetric Mannich or aldol reactions. For example, the nitrovinyl group can activate α,β-unsaturated aldehydes, enabling enantioselective C–C bond formation with ee values >90% under optimized conditions .

    9. Metabolite Identification in Biological Systems Q: What metabolomics approaches identify degradation products of this compound in vivo? A: High-Resolution Mass Spectrometry (HRMS) paired with stable isotope labeling tracks metabolic pathways. Fragmentation patterns (e.g., loss of NO₂ or methoxydiphenylmethyl groups) help identify primary metabolites. In vitro liver microsome assays validate enzymatic degradation routes .

    10. Computational Modeling of Pharmacokinetics Q: How can in silico models predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile? A: Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), polar surface area, and CYP450 metabolism risks. Molecular docking into DPP-IV or P-glycoprotein structures predicts bioavailability and efflux pump interactions .

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